1-{[(3-Nitrophenyl)methyl]amino}propan-2-ol
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Description
1-[(3-Nitrobenzyl)amino]propan-2-ol, also known as isopropanolamine , is an amino alcohol with the chemical formula C₃H₉NO . It can be prepared by the addition of aqueous ammonia to propylene oxide . The compound is chiral, and its structure consists of a hydroxyl group attached to the second carbon of a propan-2-ol backbone, with an amino group on the adjacent carbon.
Synthesis Analysis
The synthesis of 1-[(3-Nitrobenzyl)amino]propan-2-ol involves the reaction of aqueous ammonia with propylene oxide . This process yields the desired compound, which finds applications in various fields .
Molecular Structure Analysis
The molecular structure of 1-[(3-Nitrobenzyl)amino]propan-2-ol features a nitrobenzyl group (3-nitrobenzyl) attached to the amino group. The chiral center at the second carbon provides two enantiomers: ®-1-aminopropan-2-ol and (S)-1-aminopropan-2-ol .
Chemical Reactions Analysis
1-[(3-Nitrobenzyl)amino]propan-2-ol serves as an intermediate in the synthesis of various pharmaceutical drugs. It is also used as a buffer and a solubilizer for oil and fat. Additionally, it neutralizes fatty acids and sulfonic acid-based surfactants. The racemic form is employed in metalworking fluids, waterborne coatings, personal care products, and the production of titanium dioxide and polyurethanes .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
1-[(3-nitrophenyl)methylamino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-8(13)6-11-7-9-3-2-4-10(5-9)12(14)15/h2-5,8,11,13H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDVLXCTMQQSPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC(=CC=C1)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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